Cas no 1039959-79-9 (1-(2-fluoro-5-methylphenyl)piperidin-4-amine)
1-(2-fluoro-5-methylphenyl)piperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinamine, 1-(2-fluoro-5-methylphenyl)-
- 1-(2-fluoro-5-methylphenyl)piperidin-4-amine
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- Inchi: 1S/C12H17FN2/c1-9-2-3-11(13)12(8-9)15-6-4-10(14)5-7-15/h2-3,8,10H,4-7,14H2,1H3
- InChI Key: PLMLRRSZHHVSGX-UHFFFAOYSA-N
- SMILES: N1(C2=CC(C)=CC=C2F)CCC(N)CC1
1-(2-fluoro-5-methylphenyl)piperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00792302-1g |
1-(2-Fluoro-5-methylphenyl)piperidin-4-amine |
1039959-79-9 | 98% | 1g |
¥5121.0 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356214-50mg |
1-(2-Fluoro-5-methylphenyl)piperidin-4-amine |
1039959-79-9 | 98% | 50mg |
¥22744 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356214-100mg |
1-(2-Fluoro-5-methylphenyl)piperidin-4-amine |
1039959-79-9 | 98% | 100mg |
¥27507 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356214-250mg |
1-(2-Fluoro-5-methylphenyl)piperidin-4-amine |
1039959-79-9 | 98% | 250mg |
¥28749 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356214-500mg |
1-(2-Fluoro-5-methylphenyl)piperidin-4-amine |
1039959-79-9 | 98% | 500mg |
¥27991 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356214-1g |
1-(2-Fluoro-5-methylphenyl)piperidin-4-amine |
1039959-79-9 | 98% | 1g |
¥27068 | 2023-02-27 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10071-100MG |
1-(2-fluoro-5-methylphenyl)piperidin-4-amine |
1039959-79-9 | 95% | 100MG |
¥ 1,280.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10071-250MG |
1-(2-fluoro-5-methylphenyl)piperidin-4-amine |
1039959-79-9 | 95% | 250MG |
¥ 2,052.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10071-500MG |
1-(2-fluoro-5-methylphenyl)piperidin-4-amine |
1039959-79-9 | 95% | 500MG |
¥ 3,418.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10071-1G |
1-(2-fluoro-5-methylphenyl)piperidin-4-amine |
1039959-79-9 | 95% | 1g |
¥ 5,121.00 | 2023-04-05 |
1-(2-fluoro-5-methylphenyl)piperidin-4-amine Suppliers
1-(2-fluoro-5-methylphenyl)piperidin-4-amine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-(2-fluoro-5-methylphenyl)piperidin-4-amine
Comprehensive Guide to 1-(2-Fluoro-5-methylphenyl)piperidin-4-amine (CAS No. 1039959-79-9): Properties, Applications, and Market Insights
1-(2-Fluoro-5-methylphenyl)piperidin-4-amine (CAS No. 1039959-79-9) is a specialized fluorinated piperidine derivative that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique fluoro-methylphenyl substitution pattern, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular structure combines a piperidine core with a 2-fluoro-5-methylphenyl group, offering distinct electronic and steric properties that enhance its utility in drug discovery.
The growing demand for fluorinated pharmaceutical intermediates has positioned 1-(2-fluoro-5-methylphenyl)piperidin-4-amine as a compound of interest. Researchers are particularly focused on its potential role in developing CNS-targeting therapeutics, given the piperidine moiety's prevalence in neuromodulatory agents. Recent studies highlight its applicability in designing selective receptor ligands, with emphasis on optimizing blood-brain barrier permeability—a key challenge in neuropharmacology.
From a synthetic chemistry perspective, CAS 1039959-79-9 exemplifies the strategic incorporation of fluorine atoms to modulate molecular properties. The 2-fluoro substitution influences electron distribution, while the 5-methyl group contributes to lipophilicity—factors critically evaluated in medicinal chemistry optimization. These features align with current industry trends favoring halogen-enriched scaffolds for improved drug stability and target engagement.
Market analyses indicate rising procurement of 1-(2-fluoro-5-methylphenyl)piperidin-4-amine by contract research organizations (CROs) and pharmaceutical developers. The compound's catalog availability through major chemical suppliers facilitates its use in high-throughput screening and structure-activity relationship (SAR) studies. Quality specifications typically require ≥98% purity by HPLC, with rigorous analytical characterization including NMR and mass spectrometry.
Environmental and handling considerations for 1039959-79-9 follow standard laboratory safety protocols for amine-containing compounds. While not classified as hazardous under GHS criteria, proper personal protective equipment (PPE) including gloves and goggles is recommended during handling. Storage typically occurs at 2-8°C under inert atmosphere to maintain stability of this light-sensitive material.
Innovative applications continue to emerge for this piperidine derivative, particularly in PET radiopharmaceuticals where the fluorine atom enables 18F isotopic labeling. This positions 1-(2-fluoro-5-methylphenyl)piperidin-4-amine as valuable for molecular imaging probe development—an area experiencing rapid growth in diagnostic medicine.
The synthesis of CAS 1039959-79-9 typically involves multi-step heterocyclic chemistry approaches, often commencing from commercially available 4-aminopiperidine precursors. Recent patent literature describes improved routes emphasizing atom economy and green chemistry principles, reflecting the pharmaceutical industry's sustainability initiatives.
Analytical challenges associated with this compound include chiral separation when working with enantiomerically pure forms, given the stereocenter at the piperidine 4-position. Advanced chromatographic methods using chiral stationary phases have been developed to address this need in asymmetric synthesis applications.
Future research directions for 1-(2-fluoro-5-methylphenyl)piperidin-4-amine may explore its incorporation into covalent inhibitor designs or proteolysis-targeting chimera (PROTAC) molecules. The compound's structural features make it particularly suitable for pharmacophore development in emerging therapeutic modalities.
For researchers sourcing this material, key considerations include supplier reliability, batch-to-batch consistency, and availability of comprehensive analytical data sheets. Many manufacturers now provide custom synthesis services to produce derivatives or isotopically labeled versions of this versatile building block.
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